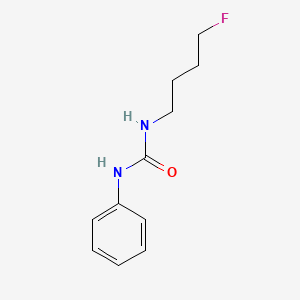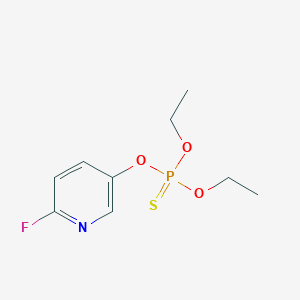
Amitriptyline Methyl Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amitriptyline Methyl Iodide is a chemical compound derived from amitriptyline, a well-known tricyclic antidepressant
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline Methyl Iodide typically involves the methylation of amitriptyline. One common method is the reaction of amitriptyline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for more efficient and reproducible synthesis by controlling the reaction parameters precisely .
化学反応の分析
Types of Reactions: Amitriptyline Methyl Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methyl iodide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .
科学的研究の応用
Amitriptyline Methyl Iodide has several scientific research applications:
作用機序
The mechanism of action of Amitriptyline Methyl Iodide is similar to that of amitriptyline. It primarily works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is mediated through the inhibition of the presynaptic neuronal membrane pump .
類似化合物との比較
Nortriptyline: A metabolite of amitriptyline with similar antidepressant properties.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Desipramine: A tricyclic antidepressant that is more selective for norepinephrine reuptake inhibition.
Uniqueness: Amitriptyline Methyl Iodide is unique due to its specific methylation, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce its side effects compared to its parent compound .
特性
分子式 |
C21H26IN |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;iodide |
InChI |
InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
NYKBNKRTRFCKPX-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


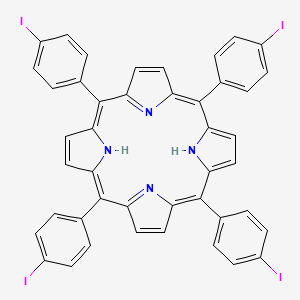

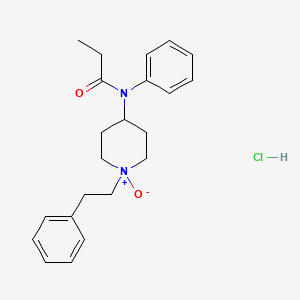
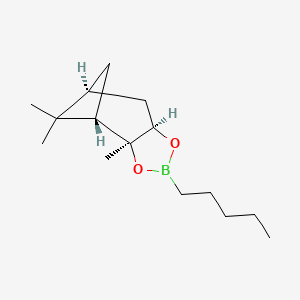
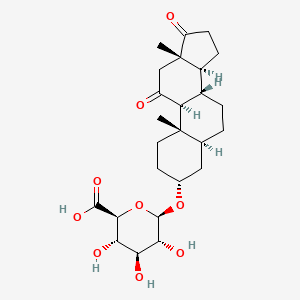
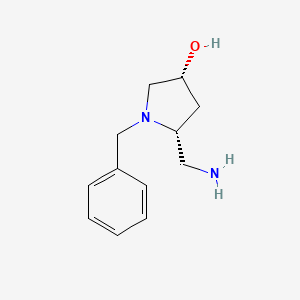

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
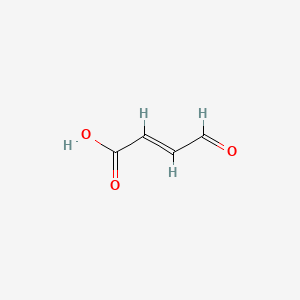
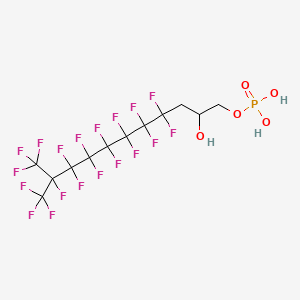
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
